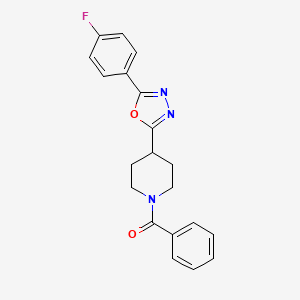
(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(phenyl)methanone, also known by its CAS number 493024-40-1, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications of its biological activity in various therapeutic contexts.
Chemical Structure and Properties
The molecular formula of the compound is C15H14FN3O, with a molecular weight of 247.27 g/mol. The structure features a piperidine ring substituted with an oxadiazole moiety and a phenyl group, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and piperidine structures exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have reported that derivatives of oxadiazole show significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties.
- Neuropharmacological Effects : Some derivatives are being explored for their potential as anxiolytic or antipsychotic agents.
Anticancer Activity
Recent studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Assay
In a study involving various cancer cell lines (e.g., HeLa, MCF-7), the compound was tested for its IC50 values. The results indicated an IC50 value of approximately 25 µM against MCF-7 cells, suggesting moderate potency compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. In vitro tests have shown that similar oxadiazole-containing compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
A series of tests evaluated the compound's effectiveness against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth with MIC values ranging from 15 to 40 µg/mL .
Neuropharmacological Potential
Preliminary studies suggest that the compound may act on neurotransmitter systems, potentially modulating glutamatergic pathways. This aligns with findings from related compounds that serve as positive allosteric modulators of metabotropic glutamate receptors.
The proposed mechanism involves binding to allosteric sites on mGluR5 receptors, enhancing glutamate signaling without direct agonist activity. This could lead to anxiolytic effects in rodent models .
特性
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-17-8-6-14(7-9-17)18-22-23-19(26-18)15-10-12-24(13-11-15)20(25)16-4-2-1-3-5-16/h1-9,15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKLVEJQNIVPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














